The presence of the sulfonyl chloride (SO2Cl) group makes 2,4-DFBS-Cl a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. This characteristic allows its use as a versatile building block for the synthesis of various complex molecules. [Source: Sigma-Aldrich product page, ]
The introduction of the difluorobenzene moiety (C6H3F2) into the molecule provides distinct advantages. The fluorine atoms can influence the electronic properties of the molecule, making it more acidic or altering its reactivity profile. This allows for the fine-tuning of the final product's properties in downstream applications.
Here are some specific examples of how 2,4-DFBS-Cl is used in scientific research:
,4-DFBS-Cl can be employed as a reagent for the introduction of the difluorobenzenesulfonyl group into various drug candidates and other biologically active molecules. This modification can enhance their properties such as potency, selectivity, or metabolic stability. [Source: Recent advances in the chemistry of benzenesulfonyl derivatives, European Journal of Medicinal Chemistry, ]
The unique properties of 2,4-DFBS-Cl can be utilized in the development of novel materials. For example, it can be used as a cross-linking agent for polymers or as a precursor for the synthesis of functionalized surfaces. [Source: Synthesis of novel cross-linked poly(arylene ether sulfone)s and investigation of their thermal and mechanical properties, Polymer Chemistry, ]
Due to its reactivity, 2,4-DFBS-Cl finds applications in various organic synthesis reactions. It can be used for the preparation of diverse functional groups, such as amides, esters, or sulfonamides, by reacting with different nucleophiles. [Source: 2,4-Difluorobenzenesulfonyl chloride, Sigma-Aldrich product page, ]
2,4-Difluorobenzenesulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 212.6 g/mol. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, along with a sulfonyl chloride functional group. It appears as a colorless to yellow liquid and is known for its high reactivity, particularly in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group .
2,4-Difluorobenzenesulfonyl chloride does not have a known direct role in biological systems. Its primary function lies in organic synthesis, where it acts as a source of the Dfs group. The Dfs group can influence the physical and chemical properties of the resulting molecule depending on the context.
2,4-Difluorobenzenesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed []. Here are some safety precautions to consider when handling this compound:
The synthesis of 2,4-difluorobenzenesulfonyl chloride typically involves:
Interaction studies involving 2,4-difluorobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. The electrophilic sulfonyl chloride group allows it to interact readily with various biological molecules, potentially leading to modifications that can impact biological activity. Further research is needed to elucidate specific interactions and their implications in biological systems .
Similar compounds include:
2,4-Difluorobenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring. The combination of two fluorine atoms and a sulfonyl chloride group imparts distinct chemical reactivity compared to other similar compounds. This unique structure makes it particularly valuable in synthetic organic chemistry where selective functionalization is required .
Corrosive